molecular formula C11H9NO2 B8412880 (5-Methyloxazol-2-yl)phenylmethanone

(5-Methyloxazol-2-yl)phenylmethanone

Cat. No.: B8412880
M. Wt: 187.19 g/mol
InChI Key: LNXWKDXFOLLXQG-UHFFFAOYSA-N
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Description

(5-Methyloxazol-2-yl)phenylmethanone is a chemical compound built on a 5-methyloxazole core, a privileged structure in medicinal chemistry and drug discovery. Researchers value this heterocyclic scaffold for its potential as a bioisostere for amide bonds and other functional groups, which can be utilized to improve the pharmacokinetic properties of lead molecules . Oxazole-based compounds are frequently investigated for their diverse biological activities. Recent scientific literature highlights the significant research interest in 5-methyloxazole derivatives, particularly in the development of novel therapeutic agents. For instance, such derivatives have been designed as potent and reversible inhibitors of enzymes like Monoacylglycerol lipase (MAGL) . Furthermore, advanced research has demonstrated the incorporation of the 5-methyloxazole motif into next-generation Radical Trapping Antioxidants (RTAs) that show promising activity in inhibiting ferroptosis, a form of regulated cell death linked to neurodegenerative diseases and other conditions . The exploration of this chemical space aims to create compounds with enhanced properties, such as improved metabolic stability, oral bioavailability, and blood-brain barrier permeability . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions and refer to the associated Material Safety Data Sheet (MSDS) before use.

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

(5-methyl-1,3-oxazol-2-yl)-phenylmethanone

InChI

InChI=1S/C11H9NO2/c1-8-7-12-11(14-8)10(13)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

LNXWKDXFOLLXQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(O1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Substrate Preparation : N-Acetyl-dl-alanine (4f ) reacts with phenylglyoxal (1c ) in acetic anhydride (Ac₂O) under basic conditions (NaOAc) at 80°C.

  • Oxazolone Formation : A Dakin–West-like reaction generates an oxazolone intermediate, which undergoes 1,2-addition to the aldehyde.

  • Cyclization : A 5-exo-dig cyclization forms the oxazole ring, with the methyl group originating from the N-acylalanine side chain.

Optimization Insights

  • Temperature: Yields improve from 29% at 50°C to 56% at 60°C for oxazolone intermediates.

  • Base Selection: NaOAc outperforms sodium trifluoroacetate, achieving 32% yield for cyclized products.

Substrate CombinationBaseTemperatureYield (%)
Phenylglyoxal + N-AcetylalanineNaOAc80°C51
Phenylglyoxal + Hippuric AcidNaOAc60°C56

This method is metal-free and atom-economical, though regioselectivity depends on the amino acid’s steric and electronic properties.

Van Leusen Oxazole Synthesis

The Van Leusen reaction employs TosMIC (tosylmethyl isocyanide) to convert aldehydes into oxazoles. For this compound, phenylglyoxal serves as the aldehyde component, while TosMIC introduces the oxazole ring.

Procedure

  • Reaction Setup : Phenylglyoxal (1.0 equiv) and TosMIC (1.2 equiv) are combined in methanol with K₂CO₃ as a base at 0°C.

  • Cycloaddition : The aldehyde undergoes [3+2] cycloaddition with TosMIC, forming the oxazole nucleus.

  • Workup : The crude product is purified via silica gel chromatography.

Key Considerations

  • The methyl group at position 5 is introduced via substituents on the TosMIC reagent or post-synthetic modification.

  • Yields for analogous oxazole syntheses range from 48% to 65%.

Cyclocondensation of α-Hydroxy Ketones with Amides

This method leverages the condensation of α-hydroxy ketones (e.g., phenylglyoxal) with amides (e.g., acetamide) under acidic conditions.

Synthetic Pathway

  • Acid-Mediated Condensation : Phenylglyoxal reacts with acetamide in HCl/EtOH, facilitating nucleophilic attack and cyclodehydration.

  • Oxazole Formation : Intramolecular cyclization yields the 5-methyloxazole ring, with the methyl group derived from acetamide.

Advantages

  • Requires simple reagents (e.g., HCl, ethanol).

  • No transition-metal catalysts needed.

Limitations

  • Moderate yields (40–55%) due to competing side reactions.

Robinson-Gabriel Dehydration Synthesis

The Robinson-Gabriel method involves dehydrating 2-acylamino ketones to form oxazoles. For the target compound, 2-(acetamido)acetophenone is cyclized using H₂SO₄ or PCl₅.

Steps

  • Substrate Synthesis : 2-(Acetamido)acetophenone is prepared via acylation of 2-aminoacetophenone.

  • Cyclodehydration : Concentrated H₂SO₄ promotes dehydration, forming the oxazole ring.

Performance Metrics

  • Yields: 60–70% for analogous substrates.

  • Regioselectivity: High for 5-methyl substitution due to the acetamido group’s positioning.

Comparative Analysis of Preparation Methods

MethodKey ReagentsConditionsYield (%)AdvantagesLimitations
EPA ReactionN-Acylalanine, NaOAc80°C, Ac₂O51Atom-economical, regioselectiveRequires specialized aldehydes
Van Leusen SynthesisTosMIC, K₂CO₃0°C, MeOH48–65Broad substrate scopeToxicity of TosMIC
CyclocondensationAcetamide, HClReflux, EtOH40–55Simple setupModerate yields
Robinson-GabrielH₂SO₄, 2-acylamino ketoneH₂SO₄, 120°C60–70High regioselectivityHarsh acidic conditions

Chemical Reactions Analysis

Types of Reactions

(5-Methyloxazol-2-yl)phenylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Methyloxazol-2-yl)phenylmethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases due to its biological activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (5-Methyloxazol-2-yl)phenylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Substituents Biological/Physical Properties Reference
(5-Methyloxazol-2-yl)phenylmethanone C₁₁H₉NO₂ Oxazole (5-methyl), phenyl, carbonyl Not explicitly reported
(2-Methoxy-phenyl)-(5-methyl-[1,3,4]oxadiazol-2-yl)-methanone C₁₁H₁₀N₂O₃ Oxadiazole (5-methyl), methoxy-phenyl No bioactivity reported; molar mass 218.21 g/mol
4-(2-Methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one C₁₇H₁₃NO₃ Oxazolone, benzylidene, methoxy Antitumor/antimicrobial potential
(2-Amino-5-chlorophenyl)phenylmethanone C₁₃H₁₀ClNO Amino, chloro, phenyl Pharmaceutical impurity (e.g., chlorhexidine synthesis)
6,7-Dimethoxy-3-(4-pyridyl)-...-4-pyridyl methanone C₂₄H₂₄N₂O₃ Pyridyl, dimethoxy MIC 0.22 μM against M. tuberculosis

Key Observations :

  • Oxazolone derivatives (e.g., ) exhibit enhanced reactivity due to the lactone-like structure, enabling applications in biosensors and antimicrobial agents.
  • Substituent Effects : Electron-donating groups (e.g., methoxy in ) improve solubility and bioavailability, while electron-withdrawing groups (e.g., chloro in ) enhance stability but may reduce metabolic clearance. The 5-methyl group on the oxazole in the target compound likely increases steric hindrance, affecting binding interactions in biological systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5-Methyloxazol-2-yl)phenylmethanone, and how are reaction conditions optimized?

  • Methodological Answer : Common synthetic approaches include:

  • Condensation reactions : Reacting phenyl isothiocyanate with α-haloketones under basic conditions to form the oxazole ring.
  • Oxidation/Reduction : Using hydrogen peroxide or sodium borohydride to modify intermediate functional groups.
  • Electrophilic substitution : Introducing substituents via halogenation or nitration.
  • Optimization involves precise control of temperature (e.g., 0–120°C), solvent polarity (e.g., MeCN, glacial acetic acid), and reaction time (e.g., 23–40 hours) to maximize yield and purity .
  • Example Table :
MethodReagentsConditions
CondensationPhenyl isothiocyanateBasic, 60°C, 6 hours
OxidationH₂O₂RT, 12 hours
Electrophilic SubstitutionHNO₃/H₂SO₄0°C, 2 hours

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm structural integrity and regiochemistry (e.g., distinguishing oxazole vs. thiazole rings).
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and oxazole ring vibrations.
  • HRMS-ESI : Validate molecular weight and isotopic patterns.
  • TLC/HPLC : Monitor reaction progress and purity (>95% by HPLC) .

Advanced Research Questions

Q. How can researchers address low yields in multi-step syntheses of methanone derivatives?

  • Methodological Answer :

  • Stepwise purification : Isolate intermediates via column chromatography to prevent side reactions.
  • Catalytic optimization : Use palladium catalysts (e.g., PdCl(C₃H₅))₂ for cross-coupling steps to enhance efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
  • Case Study : A 40-minute reflux with benzoyl bromide in acetic acid achieved 85% yield for a structurally analogous methanone derivative .

Q. What strategies resolve contradictions in biological activity data for oxazole-containing methanones?

  • Methodological Answer :

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and positive controls (e.g., doxorubicin).
  • Structural analogs : Compare with compounds like phenyl-5-thiazolylmethanone (IC₅₀ = 12 µM vs. 25 µM) to isolate structure-activity relationships (SAR) .
  • Molecular docking : Simulate binding affinities to targets (e.g., kinase enzymes) using AutoDock Vina to rationalize discrepancies .

Q. How can enantioselective synthesis be achieved for chiral methanone derivatives?

  • Methodological Answer :

  • Chiral ligands : Employ (R)-bis(3,5-dimethylphenyl)(2’-vinyl-[1,1’-binaphthalen]-2-yl)phosphane to induce asymmetry in Pd-catalyzed allylations .
  • Dynamic resolution : Use enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers.
  • Example : A brominated isoxazolidinone derivative was synthesized with >90% enantiomeric excess (ee) via this approach .

Q. What computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT calculations : Optimize transition states for electrophilic substitution using Gaussian09 at the B3LYP/6-31G* level.
  • Retrosynthetic analysis : Apply tools like Synthia to identify viable pathways for functionalization (e.g., introducing trifluoromethyl groups) .

Key Citations

  • Synthesis optimization:
  • Biological activity:
  • Computational modeling:

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